3,4-dimethyl-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
Beschreibung
3,4-Dimethyl-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a heterocyclic compound featuring a benzamide core linked to a thieno[3,4-c]pyrazol scaffold substituted with a 2-methylphenyl group. This structure combines aromatic and heterocyclic moieties, making it relevant for applications in medicinal chemistry and materials science. Its synthesis typically involves coupling reactions between substituted benzoyl chlorides and aminothieno-pyrazol derivatives, followed by purification via chromatography or crystallization .
Eigenschaften
IUPAC Name |
3,4-dimethyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3OS/c1-13-8-9-16(10-15(13)3)21(25)22-20-17-11-26-12-18(17)23-24(20)19-7-5-4-6-14(19)2/h4-10H,11-12H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJGVYNKGASCLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=CC=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of a suitable precursor, such as 3-amino-4-cyano-2-thiophenecarboxamide, in the presence of formic acid or triethyl orthoformate.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-dimethyl-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide can undergo various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings and the thieno[3,4-c]pyrazole core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles such as amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines .
Wissenschaftliche Forschungsanwendungen
3,4-dimethyl-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3,4-dimethyl-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Binding to cellular receptors and modulating signal transduction pathways.
DNA Interaction: Intercalating into DNA and affecting gene expression.
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Properties of the Target Compound and Analogs
| Compound | Molecular Formula | Key Substituents | Synthesis Method |
|---|---|---|---|
| Target Compound | C₂₄H₂₅N₃OS | 3,4-Dimethylbenzamide, 2-methylphenyl | Coupling of substituted benzoyl chloride |
| Analog 1 (392252-95-8) | C₂₀H₁₉N₃OS | 2-Methylbenzamide, phenyl | Similar coupling with 2-methylbenzamide |
| Analog 2 (396721-89-4) | C₂₅H₂₇N₃OS | 3,4-Dimethylbenzamide, 2,4-dimethylphenyl | Multi-step alkylation and acylation |
| Analog 3 | C₁₁H₁₅NO₂ | 3-Methylbenzamide, hydroxyalkyl | Direct reaction of benzoyl chloride |
Research Findings and Functional Implications
Steric and Lipophilic Profiles: The 2-methylphenyl group on the thieno-pyrazol scaffold balances steric bulk and lipophilicity, whereas Analog 2’s 2,4-dimethylphenyl increases hydrophobicity, which may affect membrane permeability .
Synthetic Challenges: The thieno-pyrazol scaffold in the target compound requires precise regioselective synthesis, contrasting with Analog 3’s simpler hydroxyalkylamide structure .
Q & A
Q. What are the critical steps and optimization strategies for synthesizing 3,4-dimethyl-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide?
- Methodological Answer : Synthesis involves multi-step reactions starting with the thieno[3,4-c]pyrazole core. Cyclization of precursors (e.g., thiophene derivatives and hydrazines) under reflux conditions is critical. Optimization includes:
- Temperature control (60–80°C) to prevent side reactions.
- Use of polar aprotic solvents (DMF or DMSO) to enhance reactivity .
- Catalysts like sodium hydride for efficient ring closure .
- Reaction monitoring via TLC/HPLC to ensure intermediate purity .
Q. How is the compound characterized post-synthesis to confirm structural integrity?
- Methodological Answer : Key techniques include:
- NMR spectroscopy : Assigns proton environments (e.g., methyl groups at δ 2.1–2.5 ppm) and confirms substitution patterns .
- Mass spectrometry : Validates molecular weight (e.g., M⁺ peak at m/z 420–450) .
- X-ray crystallography : Resolves bond lengths/angles in the fused thienopyrazole system .
- Thermal analysis (DSC/TGA) : Determines melting points (e.g., 180–200°C) and thermal stability .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer : Prioritize assays based on structural analogs:
- Enzyme inhibition : Kinase or protease assays (e.g., fluorescence-based) to study interactions with the benzamide moiety .
- Cellular viability : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate antiproliferative effects .
- Receptor binding : Radioligand displacement assays for GPCR targets .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Methodological Answer : Systematic modifications and testing:
- Substituent variation : Compare methyl (current compound) vs. nitro/fluoro groups (analogs in ) on biological activity.
- Core modifications : Replace thienopyrazole with pyridopyrazole (see ) to assess ring system impact.
- In silico modeling : Use docking simulations (AutoDock Vina) to predict binding affinities to targets like COX-2 or EGFR .
- Data correlation : Tabulate IC₅₀ values against substituent electronic parameters (Hammett constants) .
Q. Example SAR Table :
| Substituent (R) | Target Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 3,4-dimethyl | COX-2 | 0.85 | |
| 4-fluoro | EGFR | 0.12 | |
| 3-nitro | Protease | >10 |
Q. How to resolve contradictions in reported biological activities across structural analogs?
- Methodological Answer :
- Standardize assays : Ensure consistent cell lines, enzyme sources, and assay conditions (pH, temperature) .
- Control for purity : Use HPLC-validated samples (>95% purity) to exclude impurity-driven artifacts .
- Mechanistic studies : Conduct SPR (surface plasmon resonance) to validate direct target binding vs. off-target effects .
- Meta-analysis : Compare data from analogs (e.g., 4-fluorophenyl vs. 3-chlorophenyl derivatives ) to identify substituent-specific trends.
Q. What computational strategies predict metabolic stability and toxicity?
- Methodological Answer :
- ADMET prediction : Use SwissADME or ADMETLab to estimate bioavailability, CYP450 inhibition, and hERG liability .
- Metabolite identification : Employ Mass Frontier to simulate Phase I/II metabolism (e.g., hydroxylation of methyl groups) .
- Toxicity profiling : Leverage ProTox-II for organ-specific toxicity predictions (e.g., hepatotoxicity risk) .
Q. How to optimize reaction yields for scale-up synthesis?
- Methodological Answer :
- Flow chemistry : Transition from batch to continuous flow reactors for improved heat/mass transfer .
- Catalyst screening : Test Pd/C or Ni catalysts for Suzuki couplings (if applicable) .
- Solvent recycling : Implement distillation systems for DMF recovery .
- DoE (Design of Experiments) : Optimize temperature, stoichiometry, and mixing rates via fractional factorial designs .
Q. What strategies validate the compound’s stability under physiological conditions?
- Methodological Answer :
- Forced degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C .
- HPLC-MS monitoring : Identify degradation products (e.g., hydrolyzed benzamide) .
- Lyophilization studies : Assess stability in lyophilized vs. solution states over 6 months .
Q. How to elucidate the mechanism of action (MOA) in cellular pathways?
- Methodological Answer :
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment (e.g., apoptosis markers) .
- Phosphoproteomics : Enrichment for phosphorylated proteins to map kinase signaling disruptions .
- CRISPR screening : Knockout candidate targets (e.g., AKT1) to confirm functional relevance .
Q. What advanced imaging techniques localize the compound in biological systems?
- Methodological Answer :
- Fluorescent tagging : Synthesize a BODIPY-conjugated analog for live-cell imaging .
- Autoradiography : Use ¹⁴C-labeled compound to track distribution in animal models .
- Cryo-EM : Resolve compound-bound protein complexes at near-atomic resolution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
